N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Derivatives
Research has been conducted on the synthesis of various heterocyclic compounds that share some structural similarities with the compound . For example, studies on the synthesis of tetrahydropyrimidine derivatives and their potential as pharmaceutical intermediates have been explored (Fadda, Bondock, Khalil, & Tawfik, 2013). These processes involve key intermediates that could be relevant to the synthesis of the compound of interest.
Biological Activities
Compounds with structural features similar to "N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide" have been evaluated for various biological activities. For instance, benzimidazole derivatives bearing acidic heterocycles have shown angiotensin II receptor antagonistic activities, suggesting potential applications in hypertension treatment (Kohara et al., 1996). Similarly, imidazo[1,2-a]pyridines have been synthesized and evaluated for antiulcer activities, indicating their potential use in gastrointestinal disorders (Starrett et al., 1989).
Antimicrobial and Antiviral Properties
Heterocyclic compounds, including those with imidazo[1,2-a]pyridine and thiadiazole moieties, have been investigated for their antimicrobial and antiviral properties. For example, certain thiadiazole derivatives have demonstrated significant anti-inflammatory and antimicrobial activities, suggesting their potential in developing new therapeutic agents (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core structure have been reported to exhibit antimicrobial activity
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds with similar structures have been shown to interact with their targets through a variety of mechanisms, often involving the inhibition of essential microbial enzymes or disruption of cell wall synthesis
Biochemical Pathways
Based on the antimicrobial activity of structurally similar compounds, it can be hypothesized that this compound may interfere with essential biochemical pathways in microbial cells, such as dna replication, protein synthesis, or cell wall synthesis .
Result of Action
Given the reported antimicrobial activity of structurally similar compounds, it’s plausible that this compound may lead to the death of microbial cells, potentially through the inhibition of essential cellular processes or the disruption of cell integrity .
Properties
IUPAC Name |
N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5OS/c26-20(13-8-9-16-17(11-13)24-27-23-16)22-15-6-2-1-5-14(15)18-12-25-10-4-3-7-19(25)21-18/h1-2,5-6,8-9,11-12H,3-4,7,10H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCZYIYFRMTDBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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